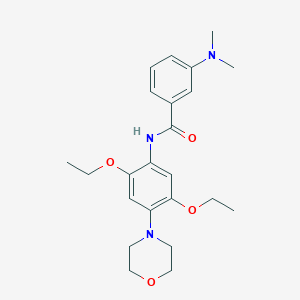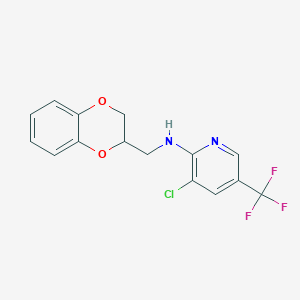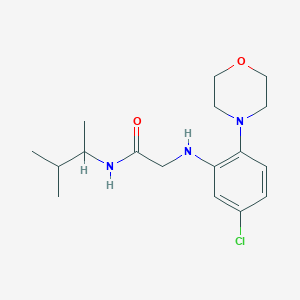
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide, commonly known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB is a derivative of benzamide and has been synthesized using various methods.
作用机制
DMEMB's mechanism of action is not yet fully understood. However, it has been proposed that DMEMB inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMEMB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis in cancer cells. Additionally, DMEMB has been shown to reduce inflammation in animal models.
实验室实验的优点和局限性
DMEMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMEMB exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for therapeutic applications. However, DMEMB's mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet known.
未来方向
There are several future directions for DMEMB research. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. Additionally, DMEMB's potential therapeutic applications need to be explored further, including its use in combination with other drugs or therapies. DMEMB's potential as a diagnostic tool for cancer and other diseases also needs to be investigated. Finally, further studies are needed to optimize DMEMB's synthesis method and improve its purity and yield.
Conclusion
In conclusion, DMEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. DMEMB's potential as a diagnostic tool and its use in combination with other drugs or therapies also need to be investigated.
合成方法
DMEMB can be synthesized using several methods. The most common method involves the reaction of 2,5-diethoxy-4-morpholinoaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMEMB as a white solid that can be further purified using recrystallization.
科学研究应用
DMEMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMEMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases. Additionally, DMEMB has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-5-29-21-16-20(26-10-12-28-13-11-26)22(30-6-2)15-19(21)24-23(27)17-8-7-9-18(14-17)25(3)4/h7-9,14-16H,5-6,10-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKWVDFBHYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N(C)C)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)